N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide

Anticancer Screening Structure–Activity Relationship Thiazole SAR

N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS 569350-52-3) is a synthetic thiazole-derived formamidine compound with the molecular formula C₁₃H₁₂ClN₃OS and a molecular weight of 293.78 g/mol. It belongs to the BIONET screening compound collection distributed by Key Organics and is available through Sigma-Aldrich at 90% purity as a solid.

Molecular Formula C13H12ClN3OS
Molecular Weight 293.77
CAS No. 569350-52-3
Cat. No. B2984255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
CAS569350-52-3
Molecular FormulaC13H12ClN3OS
Molecular Weight293.77
Structural Identifiers
SMILESCN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+
InChIKeyOMKHAXPFMLMOMI-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS 569350-52-3): Structural Identity and Research-Grade Procurement Overview


N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS 569350-52-3) is a synthetic thiazole-derived formamidine compound with the molecular formula C₁₃H₁₂ClN₃OS and a molecular weight of 293.78 g/mol . It belongs to the BIONET screening compound collection distributed by Key Organics and is available through Sigma-Aldrich at 90% purity as a solid . The compound features a 1,3-thiazole core bearing a para-chlorobenzoyl substituent at the 5-position and an N,N-dimethyliminoformamide (formamidine) moiety at the 2-position. This scaffold places it within the broader class of thiazole-2-yl formamidines, a chemotype recognized for its versatility in cycloaddition chemistry and its potential as a privileged structure in kinase and matrix metalloproteinase (MMP) inhibitor discovery programs [1].

Why N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide Cannot Be Interchanged with In-Class Thiazole Formamidine Analogs


Within the N'-(5-aroyl-1,3-thiazol-2-yl)-N,N-dimethyliminoformamide series, seemingly minor substituent changes on the 5-aroyl group produce substantial differences in lipophilicity, molecular weight, electronic character, and pharmacophore geometry that cannot be compensated by simple stoichiometric adjustment. The para-chlorobenzoyl substitution in CAS 569350-52-3 is not interchangeable with the 2,4-dichlorobenzoyl, 4-methoxybenzoyl, or unsubstituted benzoyl congeners because the chlorine atom at the para position establishes a distinct combination of electron-withdrawing inductive effects and steric profile that directly influences target binding, metabolic stability, and cellular permeability [1]. Literature evidence demonstrates that para-chlorophenyl-substituted thiazoles consistently outperform their ortho-chlorophenyl counterparts in anticancer assays, establishing a regiospecificity requirement that cannot be satisfied by bulkier or electronically divergent analogs [2]. Generic substitution within this series therefore risks compromising the very structure–activity relationships that define this chemotype's therapeutic potential.

Head-to-Head Differentiation Evidence for N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (569350-52-3) vs. Closest Analogs


Para-Chlorobenzoyl vs. 2,4-Dichlorobenzoyl Substitution: Regiospecific Anticancer Selectivity Advantage

The para-chlorophenyl substitution pattern present in CAS 569350-52-3 has been directly associated with superior anticancer activity compared to ortho-chlorophenyl substitution patterns in thiazole-based series. In a systematic SAR study by Evren et al. (2024), para-chlorophenyl analogs (compounds 4a and 4d) displayed a better anticancer profile than their ortho-chlorophenyl counterparts against both A549 lung carcinoma and MCF-7 breast adenocarcinoma cell lines, with the para-chlorophenyl compounds also demonstrating selective cytotoxicity—exhibiting significantly less toxicity toward NIH/3T3 healthy fibroblast cells than toward cancer cells [1]. This establishes a clear regiospecificity requirement favoring para over ortho chloro substitution, directly differentiating CAS 569350-52-3 from the 2,4-dichlorobenzoyl analog (CAS 865659-42-3), which bears an additional ortho-chloro substituent that may compromise this selectivity profile.

Anticancer Screening Structure–Activity Relationship Thiazole SAR

Molecular Weight Advantage: Lead-Like Physicochemical Profile of CAS 569350-52-3 vs. Di-Substituted and Extended Aromatic Analogs

CAS 569350-52-3 possesses a molecular weight of 293.78 g/mol, placing it firmly within the lead-like chemical space (MW < 350 Da) preferred for fragment-based and high-throughput screening libraries . In contrast, the 2,4-dichlorobenzoyl analog (CAS 865659-42-3) has a molecular weight of 328.22 g/mol (+34.44 Da, +11.7%), while the 4-chloro-2-fluoro-5-methylbenzoyl analog (CAS 865659-30-9) reaches 325.79 g/mol, and the 4-phenylbenzoyl analog (CAS 861211-31-6) extends to 335.42 g/mol (+41.64 Da, +14.2%) . The lower molecular weight of 569350-52-3 is associated with improved permeability, higher ligand efficiency metrics, and greater compliance with lead-likeness criteria (e.g., the rule of 3 for fragment-based drug discovery), providing a more attractive starting point for medicinal chemistry optimization programs [1].

Drug-Likeness Lead Optimization Physicochemical Properties

Synthetic Accessibility and Documented Yield: 82% One-Pot Synthesis for CAS 569350-52-3 Enabling Efficient Procurement and Scale-Up

The synthesis of CAS 569350-52-3 has been explicitly reported by Landreau, Deniaud, and Meslin in the Journal of Organic Chemistry (2003), achieving an 82% yield via a two-stage, one-pot procedure involving the reaction of 4-chlorobenzoylmethyl bromide with 1,3-bis-[1-dimethylamino-meth-(E)-ylidene]-thiourea in dichloromethane at 20 °C for 0.25 h, followed by treatment with triethylamine for 20 h [1]. This well-characterized synthetic route with a documented high yield contrasts with the 2,4-dichlorobenzoyl analog (CAS 865659-42-3) and the 4-chloro-2-fluoro-5-methylbenzoyl analog (CAS 865659-30-9), for which comparable published synthetic procedures with explicit yields are not readily available in the primary literature. The availability of a validated synthetic protocol reduces procurement risk and facilitates in-house resynthesis and scale-up for laboratories requiring quantities beyond commercial stock .

Synthetic Chemistry Process Chemistry Compound Procurement

p-Chlorophenyl Pharmacophore Validation: Meta-Analysis of Drug Discovery Databases Confirms Para-Chlorophenyl as a Privileged Substituent

A comprehensive population analysis of aromatic rings across multiple drug databases by Brown, Gagnon, and Boström (2015) demonstrated that para substitution is overwhelmingly favored over meta and ortho regioisomers in successful drug discovery programs, with p-chlorophenyl (p-ClPh) identified as one of the most predominant and successful phenyl substituent patterns [1]. This meta-analysis, published in the Journal of Medicinal Chemistry, analyzed the AstraZeneca compound collection, structures in the Protein Data Bank, and known drugs, revealing a statistically significant enrichment of para-substituted phenyl rings bearing chlorine. The para-chlorobenzoyl moiety in CAS 569350-52-3 therefore aligns with a validated, data-driven pharmacophoric preference observed across thousands of biologically active compounds, whereas the 4-methoxybenzoyl analog (CAS 861211-22-5) and the unsubstituted benzoyl analog (CAS 865659-43-4) lack this chlorine-mediated electronic and steric contribution that has proven advantageous in target engagement [2].

Medicinal Chemistry Pharmacophore Analysis Drug Design

Thiazole-2-yl-dimethyliminoformamide Scaffold: Validated Chemotype for Nanomolar MMP-2/9 and Kinase Inhibition

The thiazole-2-yl-carboximidamide (formamidine) scaffold, of which CAS 569350-52-3 is a direct structural representative, has been validated as a privileged chemotype for dual MMP-2/9 inhibition at nanomolar concentrations. Omar et al. (2020) demonstrated that amidine-based thiazole analogs achieve potent dual MMP-2/9 inhibition, with the lead compound 4a exhibiting IC₅₀ values of 56 nM against MMP-2 and 38 nM against MMP-9, along with effective inhibition of tumor growth in MDA-MB-231, HCT-116, and MCF-7 cancer models, induction of apoptosis, and suppression of cell migration and cell cycle progression [1]. The dimethyliminoformamide moiety functions as a metal-coordinating zinc-binding group critical for MMP active-site engagement, while the 5-aroyl substituent modulates potency and selectivity [2]. This class-level evidence provides a mechanistic rationale for prioritizing the thiazole-2-yl-dimethyliminoformamide scaffold in anticancer screening libraries, and the para-chlorobenzoyl substituent of 569350-52-3 offers a balanced electronic profile (Hammett σₚ = 0.23 for p-Cl) for modulating this zinc-binding interaction relative to more electron-rich or electron-deficient analogs.

MMP Inhibition Kinase Inhibition Anticancer Drug Discovery

Prioritized Application Scenarios for N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS 569350-52-3) Based on Differentiation Evidence


High-Throughput Screening for Selective Anticancer Agents with Para-Chlorophenyl-Driven Tumor Selectivity

Deploy CAS 569350-52-3 as a screening compound in anticancer HTS campaigns targeting A549 (lung), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cell lines, with a parallel counterscreen against NIH/3T3 or other non-transformed fibroblasts. The para-chlorobenzoyl substitution pattern is associated with selective cytotoxicity favoring cancer cells over healthy cells, as established by Evren et al. (2024) [1]. Include the 2,4-dichlorobenzoyl analog (CAS 865659-42-3) as a comparator to empirically confirm the para-selectivity advantage within the screening cascade. The compound's lead-like molecular weight (293.78 Da) supports its use in fragment-based and traditional HTS formats .

MMP-2/9 Dual Inhibition Hit Discovery Leveraging the Thiazole-Formamidine Zinc-Binding Pharmacophore

Utilize CAS 569350-52-3 as a core scaffold for MMP-2 and MMP-9 inhibition screening, based on the validated nanomolar activity of the thiazole-carboximidamide chemotype (class-level evidence: lead compound 4a exhibited MMP-2 IC₅₀ = 56 nM and MMP-9 IC₅₀ = 38 nM) [1]. The dimethyliminoformamide group serves as the zinc-binding moiety critical for chelating the catalytic zinc ion in the MMP active site, while the para-chlorobenzoyl group at the 5-position provides a synthetically addressable vector for SAR expansion. This compound is particularly suited for laboratories running fluorescence-based MMP inhibition assays (e.g., EnzChek or FRET-based substrates) and seeking novel, non-hydroxamate zinc-binding groups for improved selectivity profiles .

Medicinal Chemistry Lead Optimization Starting Point with Documented Synthetic Route and High Published Yield

Select CAS 569350-52-3 as a lead optimization starting point where synthetic tractability and supply continuity are critical decision factors. The 82% published yield from Landreau et al. (2003) provides a validated two-stage, one-pot procedure using commercially available starting materials (4-chlorobenzoylmethyl bromide and 1,3-bis-[1-dimethylamino-meth-(E)-ylidene]-thiourea) under mild ambient conditions in dichloromethane [1]. This synthetic accessibility, combined with the para-chlorobenzoyl substitution's demonstrated preference in drug discovery databases , makes 569350-52-3 a strategically advantageous choice for medicinal chemistry groups planning to generate focused libraries via modifications at the 5-aroyl position or derivatization of the formamidine moiety [2].

Kinase Inhibitor Screening in Oncology Programs Targeting the Thiazole-Formamidine Chemotype Space

Incorporate CAS 569350-52-3 into kinase inhibitor screening panels, particularly against CDK, Aurora, and PIM kinase families, where 2-aminothiazole and thiazole-formamidine derivatives have demonstrated potent inhibitory activity. The dimethyliminoformamide moiety mimics the amidine/guandine hydrogen-bonding pattern recognized by kinase hinge regions, while the para-chlorobenzoyl group provides a hydrophobic contact surface that can be optimized through structure-based design [1]. The lower molecular weight of 569350-52-3 (293.78 Da) relative to di-substituted analogs aligns with kinase inhibitor lead-likeness criteria and provides room for molecular weight growth during optimization without exceeding the typical kinase drug size envelope (MW < 500 Da) .

Quote Request

Request a Quote for N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.